(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
The compound (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic molecule that features a benzothiazole ring, a piperazine ring, and a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties .
Mechanism of Action
Target of action
Some compounds containing benzothiazole and piperazine moieties have been reported to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of action
These compounds might interact with their targets (dopamine and serotonin receptors) and modulate their activity, leading to their antipsychotic effects .
Biochemical pathways
Dopamine and serotonin pathways could be involved given the reported activity of similar compounds .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with methoxybenzoic acid under acidic conditions.
Piperazine Ring Introduction: The benzothiazole derivative is then reacted with piperazine in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine-linked intermediate.
Thiophene Ring Attachment: Finally, the thiophene ring is introduced by reacting the intermediate with thiophene-2-carbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as microwave-assisted synthesis could be employed to accelerate reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the benzothiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: Oxidation of the methoxy group can yield a carboxylic acid derivative.
Reduction: Reduction of the carbonyl group can produce a hydroxyl derivative.
Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology
Biologically, the compound has shown potential as an anti-inflammatory agent. It inhibits the cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .
Medicine
In medicine, the compound is being investigated for its antimicrobial properties. It has shown activity against a range of bacterial and fungal pathogens .
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable intermediate in the synthesis of various bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
- (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone
- (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone)
- (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone)
Uniqueness
Compared to its analogs, (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone is unique due to the presence of the methoxy group on the benzothiazole ring. This functional group enhances its anti-inflammatory and antimicrobial activities by increasing its binding affinity to target enzymes .
Biological Activity
The compound (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic molecule characterized by the presence of a benzo[d]thiazole moiety, a piperazine ring, and a thiophene group. This structural configuration suggests a range of potential biological activities, particularly in pharmacology and medicinal chemistry.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the benzo[d]thiazole moiety : This can be achieved by reacting 4-methoxyaniline with carbon disulfide and bromine to form 4-methoxybenzo[d]thiazole.
- Piperazine ring formation : The benzo[d]thiazole derivative is then reacted with piperazine under appropriate conditions.
- Thiophenyl addition : The final step involves the reaction of the piperazinyl derivative with thiophen-2-ylmethanone.
The compound's structure enhances its lipophilicity due to the presence of methoxy groups, potentially improving its bioavailability and interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, benzothiazole derivatives have been shown to possess selective cytotoxic activity against various cancer cell lines while demonstrating minimal toxicity towards normal cells. In studies, IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds ranged from 2.02 µM to 171.67 µM against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) compared to normal Vero cells .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 4b | A549 | 2.02 |
Compound 4b | HeLa | 2.059 |
Compound 4b | MCF-7 | 13.65 |
Doxorubicin | A549 | 0.88 |
Doxorubicin | HeLa | 0.33 |
The anticancer activity of these compounds is believed to be mediated through multiple mechanisms:
- Inhibition of tubulin polymerization : This disrupts microtubule dynamics, essential for cell division, thereby inhibiting cancer cell proliferation .
- Interaction with biological targets : Studies have suggested that these compounds may modulate various biological pathways through enzyme inhibition or receptor binding, which could further elucidate their therapeutic potential.
Other Biological Activities
In addition to anticancer properties, thiazole derivatives have been associated with a variety of biological activities:
- Anti-inflammatory : Some studies indicate potential anti-inflammatory effects, making them candidates for treating inflammatory diseases.
- Antimicrobial : Certain derivatives have shown promising antibacterial activity through molecular modeling and interactions with bacterial proteins.
Case Studies
- Antitumor Activity Evaluation : A study evaluated a series of thiazole derivatives against human cancer cell lines, noting that modifications in structure led to enhanced antiproliferative activity compared to their precursors.
- Enzyme Inhibition Studies : Interaction studies involving these compounds focus on their binding affinity to various enzymes and receptors, providing insights into their mechanisms of action and potential therapeutic applications.
Properties
IUPAC Name |
[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c1-22-12-4-2-5-13-15(12)18-17(24-13)20-9-7-19(8-10-20)16(21)14-6-3-11-23-14/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDYJRAPGZHUEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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